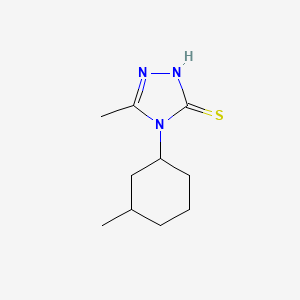

5-methyl-4-(3-methylcyclohexyl)-4H-1,2,4-triazole-3-thiol

Description

5-Methyl-4-(3-methylcyclohexyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at position 5 and a 3-methylcyclohexyl group at position 2. The thiol (-SH) group at position 3 enhances its reactivity, enabling applications in medicinal chemistry and materials science. The 3-methylcyclohexyl substituent introduces steric bulk and lipophilicity, which may influence solubility, stability, and biological interactions .

Properties

IUPAC Name |

3-methyl-4-(3-methylcyclohexyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3S/c1-7-4-3-5-9(6-7)13-8(2)11-12-10(13)14/h7,9H,3-6H2,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVCUKOSWNXMSJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)N2C(=NNC2=S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-4-(3-methylcyclohexyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylcyclohexylamine with carbon disulfide and hydrazine hydrate, followed by cyclization with formic acid. The reaction conditions often include moderate temperatures and the use of catalysts to enhance the yield and selectivity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-methyl-4-(3-methylcyclohexyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions to yield corresponding amines.

Substitution: The methylcyclohexyl group can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Amines.

Substitution: Various substituted triazoles depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

5-Methyl-4-(3-methylcyclohexyl)-4H-1,2,4-triazole-3-thiol has the following chemical properties:

- Molecular Formula : C₁₀H₁₇N₃S

- Molecular Weight : 211.33 g/mol

- CAS Number : 1785412-89-6

The structure of the compound is characterized by a triazole ring, which is known for its biological activity and ability to form stable complexes with various metal ions.

Anticancer Activity

One of the most promising applications of this compound is in the field of oncology. Recent studies have demonstrated its potential as an anticancer agent. For instance, derivatives of 1,2,4-triazole-3-thiol have been synthesized and tested for cytotoxicity against various cancer cell lines, including melanoma and triple-negative breast cancer. Notably, certain derivatives exhibited significant selectivity towards cancer cells while inhibiting cell migration, suggesting their potential as antimetastatic agents .

Antimicrobial Properties

The compound has also shown antibacterial and antifungal properties. Research indicates that triazole derivatives can act against a range of pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism often involves disruption of microbial cell wall synthesis or interference with essential metabolic pathways .

Corrosion Inhibition

This compound has been investigated for its utility as a corrosion inhibitor in mild steel applications. Its effectiveness arises from its ability to form a protective layer on metal surfaces, thereby reducing oxidation rates and prolonging the lifespan of metallic components in harsh environments .

Data Table: Summary of Biological Activities

Case Study 1: Synthesis and Testing of Triazole Derivatives

A series of novel compounds based on the triazole structure were synthesized to evaluate their anticancer properties. The study involved testing various derivatives against human cancer cell lines. The results indicated that specific modifications to the triazole ring significantly enhanced cytotoxicity and selectivity towards cancer cells .

Case Study 2: Corrosion Resistance in Industrial Applications

In an industrial setting, this compound was applied as a corrosion inhibitor in mild steel exposed to aggressive environments. The compound effectively reduced corrosion rates compared to untreated samples, demonstrating its potential for practical applications in protecting infrastructure .

Mechanism of Action

The mechanism of action of 5-methyl-4-(3-methylcyclohexyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The triazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and antifungal activities.

Comparison with Similar Compounds

Antioxidant Activity:

- The target compound’s methyl and methylcyclohexyl groups may synergize with the thiol group to scavenge radicals, though its activity is likely lower than AT due to the absence of -NH₂ .

- DPPH• Assay Trends : Electron-rich analogs (e.g., AT, AP) show IC₅₀ values <25 μM, while bulkier derivatives (e.g., cyclohexyl-substituted) exhibit reduced activity due to steric hindrance .

Enzyme Inhibition:

- Yucasin’s 4-chlorophenyl group enables potent inhibition of YUC flavin monooxygenases (IC₅₀: 3.2 μM), whereas the target compound’s aliphatic substituents may favor interactions with hydrophobic enzyme pockets .

Antimicrobial Potential:

- Fluorinated Schiff base derivatives (e.g., compounds 60–62 in ) show MIC values of 5.1–21.7 μM against P. aeruginosa, suggesting that halogenation enhances membrane penetration. The target compound’s lipophilicity may similarly improve antimicrobial efficacy .

Physicochemical Properties

- Thermodynamic Stability : Density-functional theory (DFT) studies (e.g., ) predict that alkyl substituents stabilize the triazole core via hyperconjugation, reducing susceptibility to oxidative degradation.

Biological Activity

5-Methyl-4-(3-methylcyclohexyl)-4H-1,2,4-triazole-3-thiol (CAS No. 1096306-89-6) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, mechanisms of action, and various biological effects, particularly focusing on its antimicrobial and anticancer properties.

Overview of the Compound

This compound features a triazole ring structure with a thiol group, which plays a crucial role in its biological activity. The compound is synthesized through cyclization reactions involving appropriate precursors under controlled conditions. For instance, one common synthetic route involves the reaction of 3-methylcyclohexylamine with carbon disulfide and hydrazine hydrate, followed by cyclization with formic acid.

The mechanism of action of this compound primarily involves its interaction with biological macromolecules:

- Covalent Bond Formation : The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function.

- Enzyme Interaction : The triazole ring can interact with enzymes and receptors through hydrogen bonding and dipole interactions, modulating their activity.

These interactions lead to various biological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. In studies involving various derivatives of triazoles, including this compound:

- Antibacterial Effects : The compound has shown moderate antibacterial activity against several pathogenic microorganisms. For example, derivatives have been tested against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

- Cytotoxicity : In vitro assays have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines such as melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cells .

- Selectivity : It has been noted that certain derivatives are more selective towards cancer cells compared to normal cells .

Case Study: Cytotoxicity Testing

A study evaluated the cytotoxic effects of synthesized triazole-thiol derivatives on various human cancer cell lines. The findings revealed:

| Compound | Cancer Cell Line | IC50 (µM) | Selectivity |

|---|---|---|---|

| Compound A | IGR39 (Melanoma) | 10 | High |

| Compound B | MDA-MB-231 | 20 | Moderate |

| Compound C | Panc-1 | 30 | Low |

These results indicate that while some compounds exhibit strong cytotoxicity against melanoma cells, they may be less effective against other cancer types like pancreatic cancer .

Additional Biological Properties

Beyond antimicrobial and anticancer activities, derivatives of this compound have also been investigated for:

Q & A

Q. What are the common synthetic routes for 5-methyl-4-(3-methylcyclohexyl)-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves cyclization of precursors such as thiourea derivatives or hydrazine intermediates. For example, cyclization under reflux conditions in ethanol or methanol with catalysts like sulfuric acid or bases (e.g., NaOH) can yield the triazole core. Optimization includes adjusting solvent polarity (e.g., DMF for higher solubility), temperature (60–100°C), and reaction time (6–12 hours) to improve yields. Purification via recrystallization or column chromatography ensures high purity .

Q. How are modern spectroscopic techniques (e.g., ¹H NMR, LC-MS) utilized to confirm the structure and purity of this triazole derivative?

- Methodological Answer :

- ¹H NMR : Identifies proton environments, such as the methyl group on the cyclohexyl ring (δ ~1.2–1.5 ppm) and the triazole-thiol proton (δ ~13–14 ppm).

- LC-MS : Confirms molecular weight (e.g., [M+H]+ peak at m/z 282) and detects impurities.

- Elemental Analysis : Validates C, H, N, S percentages within ±0.4% of theoretical values.

These techniques collectively ensure structural fidelity and >95% purity .

Q. What initial biological screening methods are used to evaluate the antimicrobial potential of this compound?

- Methodological Answer :

- Agar Diffusion Assay : Tests inhibition zones against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.

- MIC Determination : Serial dilution in broth media identifies minimum inhibitory concentrations (MICs), often ranging from 8–64 µg/mL for triazole derivatives.

- Antifungal Testing : Modified CLSI protocols against C. albicans or A. niger.

Positive controls (e.g., ciprofloxacin) and solvent-blank controls are critical for validity .

Advanced Research Questions

Q. How can computational tools like PASS and molecular docking predict the pharmacological potential of this compound?

- Methodological Answer :

- PASS Online : Predicts biological activities (e.g., Pa > 0.7 for antimicrobial or anticancer activity) based on structural fragments.

- Molecular Docking : Simulates binding affinity to target proteins (e.g., CYP51 for antifungals or EGFR for anticancer activity). Software like AutoDock Vina evaluates binding energies (ΔG ≤ −7 kcal/mol suggests strong interactions).

- ADME Analysis : SwissADME predicts bioavailability, logP (optimal 2–3), and BBB permeability to prioritize lead compounds .

Q. What strategies resolve contradictions in biological activity data across studies on triazole derivatives?

- Methodological Answer :

- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., MIC variability due to bacterial strain differences).

- Structure-Activity Clustering : Group compounds by substituents (e.g., chloro vs. methyl groups) to isolate key pharmacophores.

- Experimental Replication : Standardize protocols (e.g., consistent inoculum size in MIC assays) to minimize variability. Contradictions often arise from assay conditions or impurities .

Q. What methodologies establish structure-activity relationships (SAR) for optimizing therapeutic properties?

- Methodological Answer :

- Derivatization : Synthesize analogs with varied substituents (e.g., replacing 3-methylcyclohexyl with phenyl or pyridyl groups) to assess impact on activity.

- 3D-QSAR : CoMFA or CoMSIA models correlate spatial/electronic features with bioactivity.

- Pharmacophore Mapping : Identifies essential moieties (e.g., thiol group for metal chelation in antimicrobial action).

For example, bulky cyclohexyl groups may enhance lipophilicity and membrane penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.